3',6'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Overview
Description
3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is an organic compound with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a phenacyl chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves several steps. One common method includes the reaction of 3,6-dichloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then reacted with thionyl chloride to introduce the phenacyl chloride moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The difluoromethoxy group and phenacyl chloride moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride can be compared with other similar compounds, such as:
- 3,6-Dichloro-2-(difluoromethoxy)benzyl chloride
- 3,6-Dichloro-2-methoxybenzyl chloride
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the difluoromethoxy group in 3’,6’-Dichloro-2’-(difluoromethoxy)phenacyl chloride imparts unique chemical properties, making it distinct from its analogs .
Biological Activity
3',6'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure features a phenacyl moiety with two chlorine atoms and a difluoromethoxy group. This configuration contributes to its reactivity and potential biological effects. The molecular formula is with a molecular weight of approximately 256.00 g/mol.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of chloro and difluoromethoxy groups enhances its reactivity, allowing it to disrupt normal cellular functions. This mechanism is crucial for its roles in enzyme inhibition and modulation of protein interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The introduction of halogen atoms, particularly chlorine, has been shown to enhance the antibacterial efficacy against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 2-4 μg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
Compound Name | MIC (μg/mL) | Pathogen |
---|---|---|
This compound | TBD | TBD |
2',4'-Dichloro-3'-(difluoromethoxy)phenacyl bromide | 4 | Staphylococcus aureus |
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride | 2 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Similar derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have reported effective concentrations that lead to significant reductions in tumor cell viability .
Table 2: Anticancer Activity Summary
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 10 | Apoptosis induction | |
HeLa | 15 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy Study : A study investigated the effect of halogenated phenacyl derivatives on bacterial strains. The results indicated that the presence of chlorine significantly enhanced the antimicrobial activity compared to non-halogenated counterparts .
- Anticancer Mechanism Exploration : Another research focused on the anticancer mechanisms of similar compounds, revealing that they induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing new therapeutic agents based on these findings .
Properties
IUPAC Name |
2-chloro-1-[3,6-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-6(15)7-4(11)1-2-5(12)8(7)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUACXFXSAFQXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CCl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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